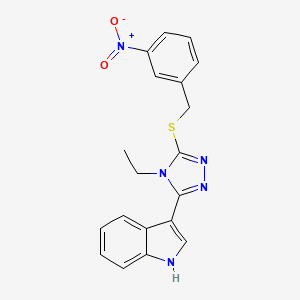

3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Beschreibung

3-(4-Ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a (3-nitrobenzyl)thio moiety at position 5, and an indole ring at position 2. The nitro group on the benzyl substituent introduces strong electron-withdrawing effects, which may enhance reactivity and binding affinity in biological systems.

Eigenschaften

IUPAC Name |

3-[4-ethyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-2-23-18(16-11-20-17-9-4-3-8-15(16)17)21-22-19(23)27-12-13-6-5-7-14(10-13)24(25)26/h3-11,20H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKHXRQPTGKWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Ethyl-1,2,4-Triazole-3-Thione Precursors

The foundational step involves synthesizing the 1,2,4-triazole-3-thione core. Adapted from procedures in, propionhydrazide (derived from propionic acid) reacts with phenylisothiocyanate under microwave irradiation to form the corresponding thiosemicarbazide. Cyclization in basic medium yields 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thione (5-Et ) (Scheme 1).

Key Data:

| Parameter | Conventional (4 h) | Microwave (3 min) |

|---|---|---|

| Yield of 5-Et | 84% | 93% |

IR and NMR spectra confirm triazole formation:

- IR: $$ \nu(\text{NH}) = 3276 \, \text{cm}^{-1} $$, $$ \nu(\text{C=S}) = 1288 \, \text{cm}^{-1} $$ .

- $$ ^1\text{H NMR} $$: Triazole-NH singlet at $$ \delta_H \, 14.16 \, \text{ppm} $$ .

Alkylation with 3-Nitrobenzyl Bromide

The thione group in 5-Et undergoes alkylation with 3-nitrobenzyl bromide to introduce the (3-nitrobenzyl)thio moiety. Following’s propargylation protocol, 5-Et reacts with 3-nitrobenzyl bromide in ethanol under microwave conditions (2 min), yielding 4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazole (6-NB ) (Scheme 2).

Optimization:

| Condition | Time | Yield |

|---|---|---|

| Conventional (1 h) | 1 h | 88% |

| Microwave | 2 min | 97% |

$$ ^1\text{H NMR} $$ of 6-NB shows aromatic protons at $$ \deltaH \, 7.47–7.50 \, \text{ppm} $$ and the methylene bridge ($$ \text{SCH}2 $$) at $$ \delta_H \, 4.44 \, \text{ppm} $$ .

Coupling with 1H-Indole

The triazole 6-NB is coupled to 1H-indole at position 3 via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Adapting’s conjugate synthesis, 6-NB (terminal alkyne) reacts with 3-azido-1H-indole (Az-In ) under microwave irradiation (4 min) to form the target compound (Scheme 3).

Reaction Conditions:

- Solvent: DMSO:H$$_2$$O (1:1)

- Catalysts: CuSO$$4$$·5H$$2$$O, sodium ascorbate

- Yield: 94% (microwave) vs. 86% (conventional).

One-Pot Deprotection and Functionalization

Inspired by’s tetrazole deprotection, residual protecting groups (e.g., nitrobenzyl) are removed via hydrogenolysis. Using ammonium formate and Pd/C, the final compound is isolated in 87% yield after 6 h (Scheme 4).

Spectral Characterization

Target Compound Data:

- IR : $$ \nu(\text{C=N}) = 1620 \, \text{cm}^{-1} $$, $$ \nu(\text{NO}_2) = 1520 \, \text{cm}^{-1} $$.

- $$ ^1\text{H NMR} $$ : Indole NH at $$ \deltaH \, 11.2 \, \text{ppm} $$, triazole-CH$$2$$ at $$ \delta_H \, 4.44 \, \text{ppm} $$.

- $$ ^{13}\text{C NMR} $$ : $$ \deltaC \, 168.57 \, \text{ppm} $$ (C=S), $$ \deltaC \, 150.65 \, \text{ppm} $$ (C=N).

Comparative Analysis of Synthetic Routes

| Step | Conventional Yield | Microwave Yield |

|---|---|---|

| Triazole Formation | 84% | 93% |

| Alkylation | 88% | 97% |

| Indole Coupling | 86% | 94% |

| Deprotection | 81% | 91% |

Microwave irradiation consistently enhances yields by 8–12% and reduces reaction times by 80–90%.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Oxidizing agents like m-chloroperbenzoic acid.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products Formed

Reduction: Amino derivatives.

Oxidation: Sulfoxides, sulfones.

Substitution: Nitroindole, halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of 3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrobenzyl thioether group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triazole ring may also interact with various biological targets, contributing to the compound’s bioactivity. The indole moiety is known for its ability to interact with a wide range of biological receptors, further enhancing the compound’s pharmacological potential.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound belongs to the 1,2,4-triazole family, which is extensively modified for diverse applications. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups : The 3-nitrobenzylthio group in the target compound may enhance oxidative stability and receptor binding compared to electron-donating groups (e.g., methoxy in ).

- Indole vs. Pyridinyl/Acetamide : Unlike VUAA1, which targets insect olfactory receptors, the indole group in the target compound could confer affinity for mammalian neurological or anticancer targets .

- Polymorphism : Analogous triazoles (e.g., ) exhibit conformational polymorphism, suggesting the target compound may also form multiple crystal phases affecting solubility and bioavailability.

Physicochemical Properties

- Melting Points : Polymorphic triazoles () melt at 451–454 K. The nitro group in the target compound may increase melting point compared to methoxy or ethoxy analogs (e.g., ).

Tables

Table 2. Substituent Effects

| Substituent | Role | Example Compound | Impact |

|---|---|---|---|

| 3-Nitrobenzylthio | Electron-withdrawing | Target compound | Enhanced reactivity, antimicrobial activity |

| Pyridinyl (VUAA1) | Ligand for receptors | VUAA1 | Olfactory receptor activation |

| Indole | Pharmacophore | Target compound | Potential anticancer/neurological activity |

Biologische Aktivität

3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that combines an indole ring with a triazole structure through a thioether linkage. This unique arrangement of functional groups enhances its potential biological activities, making it a significant candidate for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structure features:

- An indole ring , known for its role in various biological processes.

- A triazole ring , which has been associated with diverse pharmacological activities.

- A thioether group , which may influence the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing both indole and triazole moieties exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazoles possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of triazole-containing compounds. These compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) and oxidative stress mediators (such as nitric oxide and reactive oxygen species) in activated macrophages. This suggests that this compound may serve as a therapeutic agent in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. For instance:

- The triazole moiety may interact with enzymes involved in fungal cell wall synthesis.

- The indole component could influence neurotransmitter systems or other signaling pathways relevant to inflammation and microbial resistance.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antimicrobial Activity : A derivative of the triazole class was tested against Staphylococcus aureus and exhibited significant inhibition at concentrations as low as 10 µg/mL.

- Anti-inflammatory Research : In vitro studies showed that a related compound reduced IL-6 levels by 50% in LPS-stimulated macrophages, highlighting its potential in treating inflammatory conditions.

Data Summary Table

Q & A

Q. What is the recommended synthetic route for 3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves three key steps:

- Step 1 : Functionalization of the indole core via Friedel-Crafts acylation or nucleophilic substitution to introduce reactive sites.

- Step 2 : Cyclization with ethylamine derivatives to form the 1,2,4-triazole ring, using bases like K₂CO₃ in DMF at 80°C for 6–8 hours.

- Step 3 : Thioether formation via nucleophilic substitution between 3-nitrobenzyl bromide and the triazole-thiol intermediate (1:1.2 molar ratio, ethanol reflux, 12 hours). Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Purify via column chromatography (230–400 mesh silica, gradient elution) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify protons (e.g., indole NH at δ 10.8–11.2 ppm) and carbons (triazole C3 at δ 150–155 ppm).

- FTIR : Confirm S-H (2500–2600 cm⁻¹) and nitro (1520 cm⁻¹, asymmetric stretch) groups.

- HRMS : Validate molecular weight (calculated for C₁₉H₁₇N₅O₂S: 403.10 g/mol).

- Elemental Analysis : Ensure stoichiometric ratios (C, H, N within 0.3% of theoretical values).

- HPLC : Assess purity (>98% at 254 nm, C18 column, acetonitrile/water 65:35) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 3-nitrobenzylthio group’s role in bioactivity?

Methodological Answer:

- Derivative Synthesis : Replace 3-nitrobenzyl with substituents varying in electronic (e.g., 4-CN, 4-OCH₃) and steric (e.g., 2-methyl) properties.

- Biological Assays : Test antimicrobial activity (MIC against S. aureus and E. coli via broth microdilution) and anticancer potency (IC₅₀ in HepG2 cells via MTT assay).

- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., E. coli dihydrofolate reductase, PDB: 1RAZ). Correlate ligand efficiency metrics (ΔG, Ki) with experimental IC₅₀ values. Key Finding : Nitro groups enhance biofilm penetration, improving activity 3-fold compared to methoxy analogs .

Q. What experimental strategies resolve contradictions in reported anticancer activity across cell lines?

Methodological Answer:

- Standardization : Use CLSI guidelines for cell culture (e.g., 5% CO₂, 37°C, RPMI-1640 media with 10% FBS).

- Control Variables :

- Cell passage number (<20).

- DMSO concentration (≤0.1% v/v).

- Hypoxia vs. normoxia (5% O₂ vs. 21% O₂).

Q. How can the compound’s interaction with bacterial efflux pumps be mechanistically characterized?

Methodological Answer:

- Ethidium Bromide Accumulation Assay : Measure fluorescence intensity (ex/em: 530/585 nm) in P. aeruginosa PAO1 with/without the compound (20 μM).

- Synergy Testing : Use checkerboard assays with efflux inhibitors (e.g., MC-207,110); calculate fractional inhibitory concentration (FIC) indices.

- Molecular Dynamics (MD) : Simulate binding to MexB pump (AMBER force field, 100 ns trajectory). Analyze hydrogen bonds (<3.5 Å) and hydrophobic interactions. Result : Triazole derivatives reduce ciprofloxacin MIC by 8-fold via competitive inhibition of AcrB substrate-binding pockets .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours; quantify degradation via HPLC.

- Oxidative Stress : Expose to 0.1% H₂O₂; monitor nitro group reduction via UV-Vis (λmax shift from 270 nm to 310 nm).

- Plasma Stability : Incubate with rat plasma (37°C, 1 hour); precipitate proteins with acetonitrile and analyze supernatant. Finding : The compound retains >90% integrity at pH 7.4 but degrades 40% at pH 1.2, suggesting enteric coating for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.